

Ticlopidine-d4: A Technical Guide to Its Analysis and Purity

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Compound of Interest

Compound Name: *Ticlopidine-d4*

Cat. No.: *B565562*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analysis and purity of **Ticlopidine-d4**, a deuterated analog of the antiplatelet agent Ticlopidine. This document is intended for researchers, scientists, and drug development professionals who utilize **Ticlopidine-d4** as an internal standard in pharmacokinetic studies or for other research purposes.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for **Ticlopidine-d4** provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.

Identification and General Properties

Test	Specification	Typical Value
Product Name	Ticlopidine-d4 HCl	Ticlopidine-d4 HCl
CAS Number	1246817-49-1 (free base)	1246817-49-1
Molecular Formula	C ₁₄ H ₁₀ D ₄ CINS · HCl	C ₁₄ H ₁₀ D ₄ CINS · HCl
Molecular Weight	304.3 g/mol	304.3 g/mol
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO and Methanol	Conforms

Purity Assessment

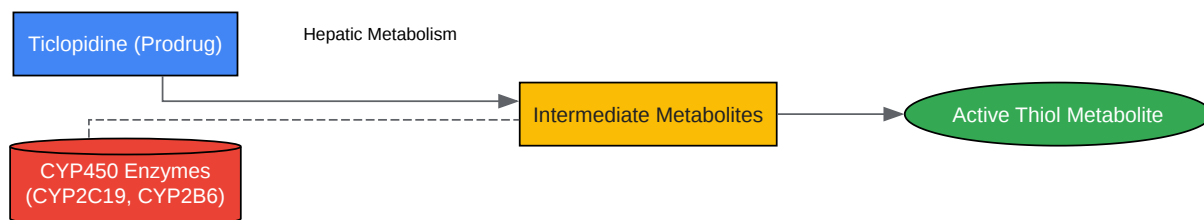
Test	Method	Specification	Typical Value
Chemical Purity	HPLC	≥ 98%	99.8%
Isotopic Purity	¹ H NMR / Mass Spectrometry	≥ 98% (d4)	99.5% (d4)
Deuterated Forms	Mass Spectrometry	≥ 99% (d1-d4)	Conforms[1]
Individual Impurity	HPLC	≤ 0.1%	< 0.05%
Total Impurities	HPLC	≤ 0.5%	0.15%
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms
Heavy Metals	ICP-MS	≤ 20 ppm	< 10 ppm
Assay	HPLC	98.0% - 102.0%	100.2%

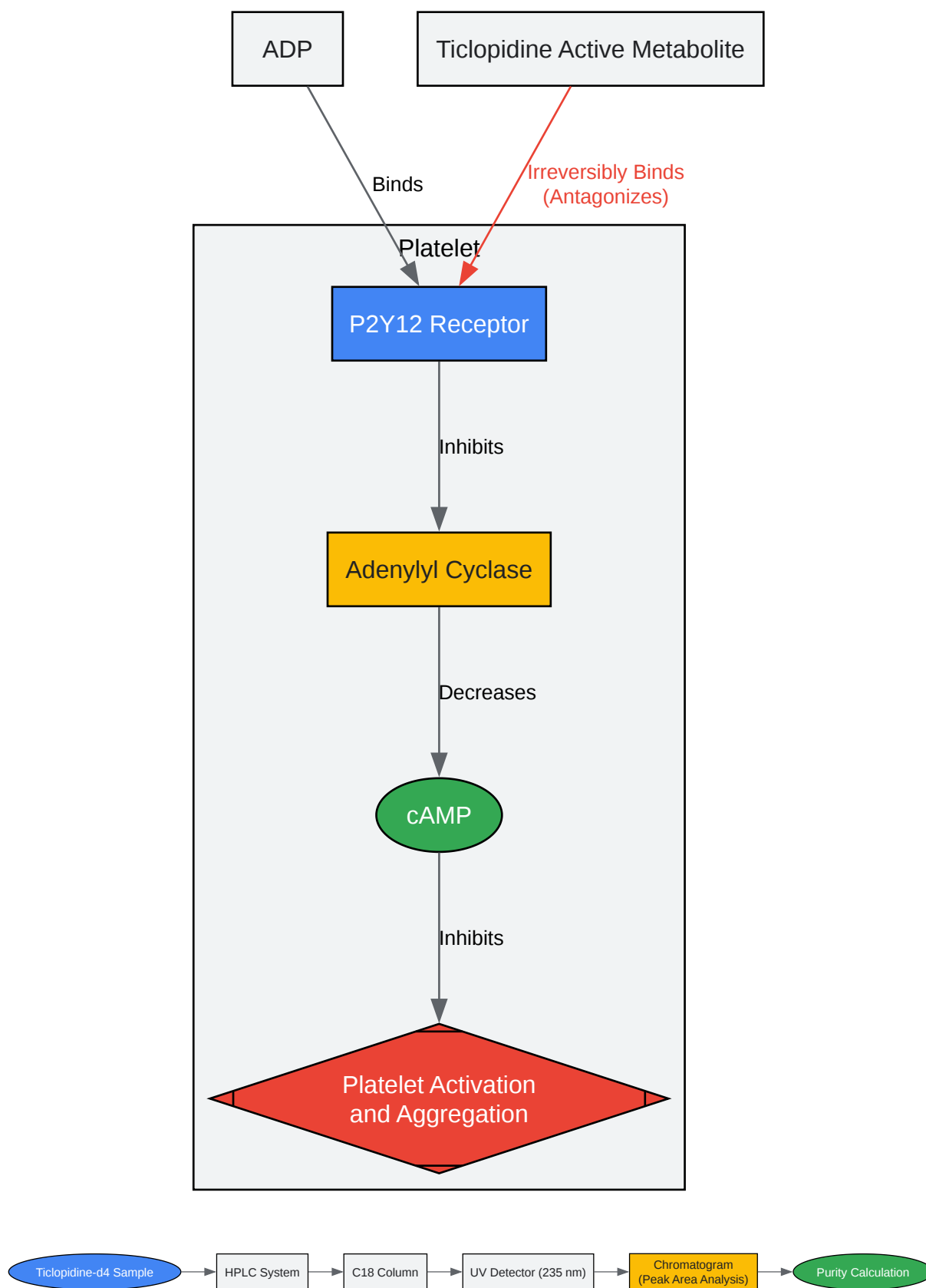
Mechanism of Action and Metabolic Pathway

Ticlopidine is a prodrug that requires metabolic activation to exert its antiplatelet effects.[2] Its deuterated form, **Ticlopidine-d4**, is expected to follow the same metabolic pathway. The primary mechanism of action involves the irreversible antagonism of the P2Y₁₂ receptor on platelets.

Metabolic Activation of Ticlopidine

Ticlopidine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2B6, to an active thiol metabolite.^[3] This active metabolite is responsible for the pharmacological activity.





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